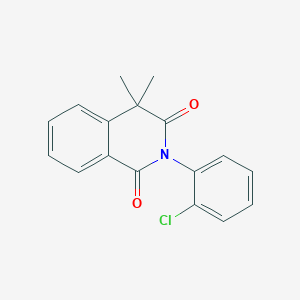

2-(2-Chlorophenyl)-4,4-dimethylisoquinoline-1,3-dione

CAS No.: 329269-37-6

Cat. No.: VC18207854

Molecular Formula: C17H14ClNO2

Molecular Weight: 299.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 329269-37-6 |

|---|---|

| Molecular Formula | C17H14ClNO2 |

| Molecular Weight | 299.7 g/mol |

| IUPAC Name | 2-(2-chlorophenyl)-4,4-dimethylisoquinoline-1,3-dione |

| Standard InChI | InChI=1S/C17H14ClNO2/c1-17(2)12-8-4-3-7-11(12)15(20)19(16(17)21)14-10-6-5-9-13(14)18/h3-10H,1-2H3 |

| Standard InChI Key | ZUWUBMKCDVTZBY-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3Cl)C |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Features

The systematic IUPAC name for this compound is 2-(2-chlorophenyl)-4,4-dimethylisoquinoline-1,3-dione . Its structure consists of an isoquinoline backbone fused with a dione moiety at positions 1 and 3, substituted at position 2 with a 2-chlorophenyl group and at position 4 with two methyl groups. The SMILES notation accurately represents its connectivity .

Physicochemical Properties

Key physicochemical parameters include:

-

Topological Polar Surface Area (TPSA): 37.4 Ų, indicating moderate polarity

-

Solubility: Experimental aqueous solubility at pH 7.4 is 44.3 µg/mL

The compound’s limited solubility in aqueous media suggests challenges in bioavailability, a common issue for hydrophobic heterocycles.

Synthesis and Structural Optimization

Core Synthetic Strategies

The synthesis of isoquinoline-dione derivatives typically involves cyclization reactions of substituted benzamides or acrylamides. For 2-(2-chlorophenyl)-4,4-dimethylisoquinoline-1,3-dione, a plausible route involves:

-

Alkylation of 4,4-Dimethylisoquinoline-1,3-dione: Reaction with 1-bromo-2-chloroethane in the presence of potassium carbonate and trimethylamine .

-

Piperazine Coupling: Subsequent nucleophilic substitution with 2-chlorophenylpiperazine under thermal conditions .

A representative procedure from analogous compounds involves heating 2-(2-chloroethyl)-4,4-dimethylisoquinoline-1,3-dione with excess piperazine derivative at 140°C for 30 minutes, followed by purification via column chromatography .

Applications and Future Directions

Therapeutic Prospects

The compound’s α-AR antagonism positions it as a candidate for:

-

Antithrombotic Therapy: Addressing residual platelet reactivity in aspirin- or clopidogrel-resistant patients .

-

Neuroprotection: Modulation of adrenergic signaling in cerebral ischemia .

Challenges and Optimization Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume